(5S)-Methyloctadecane
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Overview
Description
(5S)-Methyloctadecane is an organic compound that belongs to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a long carbon chain with a methyl group attached to the fifth carbon atom in the S-configuration. This specific stereochemistry can influence the compound’s physical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-Methyloctadecane typically involves the use of stereoselective methods to ensure the correct configuration of the methyl group. One common approach is the asymmetric hydrogenation of a suitable precursor, such as an unsaturated hydrocarbon, using a chiral catalyst. The reaction conditions often include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The use of continuous flow systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to maintain the stereoselectivity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(5S)-Methyloctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can further saturate the molecule or modify functional groups.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating derivatives with different properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of (5S)-Methyloctadecanol, (5S)-Methyloctadecanone, or (5S)-Methyloctadecanoic acid.
Reduction: Further saturated alkanes or modified functional groups.
Substitution: Halogenated derivatives such as (5S)-Methyloctadecyl chloride or bromide.
Scientific Research Applications
(5S)-Methyloctadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study stereoselective reactions and chiral catalysis.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism by which (5S)-Methyloctadecane exerts its effects can vary depending on the context. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity and downstream signaling pathways. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5R)-Methyloctadecane: The enantiomer of (5S)-Methyloctadecane, with the methyl group in the R-configuration.
Octadecane: A straight-chain alkane without the methyl substitution.
(5S)-Methylnonadecane: A similar compound with an additional carbon atom in the chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its physical and chemical properties. This makes it distinct from its enantiomer and other similar alkanes, providing unique opportunities for research and application in various fields.
Properties
Molecular Formula |
C19H40 |
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Molecular Weight |
268.5 g/mol |
IUPAC Name |
(5S)-5-methyloctadecane |
InChI |
InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h19H,4-18H2,1-3H3/t19-/m0/s1 |
InChI Key |
FRVYSTFGTANOHG-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](C)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
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